1-(4-Ethylcyclohexyl)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylcyclohexyl)ethan-1-one typically involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-(4-Ethylcyclohexyl)ethan-1-one is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-(4-Ethylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylcyclohexyl)ethan-1-one
- 1-(4-Propylcyclohexyl)ethan-1-one
- 1-(4-Isopropylcyclohexyl)ethan-1-one
Uniqueness
1-(4-Ethylcyclohexyl)ethan-1-one is unique due to its specific ethyl substitution on the cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction profiles are required .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-3-9-4-6-10(7-5-9)8(2)11/h9-10H,3-7H2,1-2H3 |
InChI Key |
AWPNHNUSHIWYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(=O)C |
Origin of Product |
United States |
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